3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one
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Overview
Description
3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure, which is a derivative of coumarin, and is substituted with a 1,3,4-oxadiazole ring and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The resulting 1,3,4-oxadiazole intermediate is then coupled with a chromen-2-one derivative through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common reagents used in the industrial synthesis include dehydrating agents like phosphorus oxychloride and catalysts such as palladium or copper complexes.
Chemical Reactions Analysis
Types of Reactions
3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various analytical techniques.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain kinases or interact with DNA to modulate gene expression. The exact mechanism of action is often elucidated through a combination of biochemical assays, molecular modeling, and structural biology studies.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
- 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione
- Substituted 1,3,5-Triazine Heterocycles
Uniqueness
The uniqueness of 3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,3,4-oxadiazole ring and the dimethylaminophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C20H17N3O4/c1-23(2)14-7-4-12(5-8-14)18-21-22-19(27-18)16-10-13-6-9-15(25-3)11-17(13)26-20(16)24/h4-11H,1-3H3 |
InChI Key |
GRPRCLRKXUTZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Origin of Product |
United States |
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